molecular formula C18H17F3N2O2S B2747216 5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-18-8

5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2747216
CAS No.: 392239-18-8
M. Wt: 382.4
InChI Key: QRGQCDOQMUYJEH-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene family, characterized by a bicyclic structure fused with a thiophene ring. The molecule features a carboxamide group at position 3 and a 3-(trifluoromethyl)benzamido substituent at position 2, with a methyl group at position 3. The trifluoromethyl (CF₃) group is a key functional moiety, known for enhancing metabolic stability and lipophilicity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S/c1-9-5-6-13-12(7-9)14(15(22)24)17(26-13)23-16(25)10-3-2-4-11(8-10)18(19,20)21/h2-4,8-9H,5-7H2,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGQCDOQMUYJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with notable biological activities. Its unique structural features, including the trifluoromethyl group and the tetrahydrobenzo[b]thiophene core, suggest potential applications in medicinal chemistry. This article explores the compound’s biological activities, including its antioxidant, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C18H17F3N2O2S
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 392239-18-8

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds related to tetrahydrobenzo[b]thiophene derivatives. For instance, compounds synthesized from this framework demonstrated significant antioxidant activity comparable to ascorbic acid.

CompoundTotal Antioxidant Capacity (TAC)Comparison
Compound 1HighComparable to ascorbic acid
Compound 16ModerateLower than ascorbic acid
Compound 17HighComparable to ascorbic acid

The presence of free amino and NH groups in these compounds enhances their hydrogen donor capacity, contributing to their antioxidant properties .

2. Anti-inflammatory Activity

Tetrahydrobenzo[b]thiophene derivatives have shown promising anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation.

A study found that specific derivatives exhibited a reduction in inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For example, derivatives of tetrahydrobenzo[b]thiophene have demonstrated activity against various Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 µg/mL
Escherichia coli0.03 µg/mL
Streptococcus pneumoniae0.06 µg/mL

These findings suggest that the compound may possess similar antimicrobial properties due to its structural similarities with other effective derivatives .

Case Study 1: Synthesis and Evaluation of Antioxidant Activity

A recent study synthesized a series of tetrahydrobenzo[b]thiophene derivatives, including the target compound. The total antioxidant capacity was assessed using the phosphomolybdenum method, revealing that several derivatives exhibited significant antioxidant activity.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation explored the anti-inflammatory mechanisms of tetrahydrobenzo[b]thiophene derivatives. The study demonstrated that these compounds could inhibit the activation of NF-kB pathways in macrophages, leading to decreased production of inflammatory cytokines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiophene core and subsequent functionalization with trifluoromethyl and benzamide groups. Various characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Recent studies have indicated that derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene exhibit promising anticancer properties. For instance, research has shown that related compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound 5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been evaluated for its cytotoxic effects against cancer cells, showing significant activity compared to standard chemotherapeutics.

Analgesic Properties

Another notable application is in pain management. Studies have demonstrated that certain derivatives of tetrahydrobenzo[b]thiophene possess analgesic effects that surpass those of traditional analgesics like metamizole. This was evaluated using the "hot plate" method in animal models . The mechanism of action is believed to involve modulation of pain pathways in the central nervous system.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzamide ring significantly influence biological activity. For example:

SubstituentBiological Activity
TrifluoromethylIncreased potency against cancer cells
Methyl group at position 5Enhanced analgesic effects

Research has shown that minor modifications can lead to substantial changes in pharmacological profiles .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with specific biological targets. These studies suggest strong binding affinities with proteins involved in cancer progression and pain signaling pathways, providing insights into its mechanism of action .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and its analogs:

Compound Name Substituent at Position 2 Substituent at Position 3 Key Functional Groups
5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3-(Trifluoromethyl)benzamido Carboxamide CF₃, carboxamide
2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5) 3,5-Dimethoxybenzamido Carboxamide Methoxy, carboxamide
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido (no CF₃/methoxy) Ethyl carboxylate Ester, benzamido
2-(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-5-benzylidenethiazol-4(5H)-one (10a) Amino Benzylidenethiazolone Thiazolone, benzylidene
2-(6-Cyano-5-imino-3-thiono-1-phenyltriazin-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Triazin-2-yl with cyano/imino/thiono groups Carboxamide Triazine, cyano, thiono

Key Observations :

  • Carboxamide at position 3 improves hydrogen-bonding capacity relative to ester derivatives (e.g., ethyl carboxylate in ), which may influence solubility and target interaction .
  • Analogs with triazine or thiazolone moieties () introduce additional heterocyclic complexity, possibly modulating activity against enzymes or receptors.
Pharmacokinetic Properties
  • Metabolic Stability : CF₃ groups resist oxidative metabolism, extending half-life relative to dimethoxy or ester derivatives .

Q & A

Basic: What synthetic strategies are effective for introducing the 3-(trifluoromethyl)benzamido group into the tetrahydrobenzo[b]thiophene core?

Methodological Answer:
The 3-(trifluoromethyl)benzamido group is typically introduced via nucleophilic acylation. A common approach involves reacting the tetrahydrobenzo[b]thiophene precursor with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions. Key steps include:

  • Reagent Preparation : Use freshly distilled benzoyl chloride derivatives to avoid hydrolysis.
  • Reaction Conditions : Conduct the reaction in dry dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture interference .
  • Purification : Employ reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the product, achieving yields >65% .
  • Validation : Confirm acylation via IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹) and ¹H NMR (amide proton resonance at δ 8.5–9.0 ppm) .

Basic: How can reaction yields during the acylation step be optimized?

Methodological Answer:
Yield optimization requires:

  • Stoichiometric Control : Use a 1.2:1 molar ratio of acylating agent to precursor to ensure complete conversion .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity in anhydride-based acylations .
  • Temperature : Reflux conditions (40–50°C) improve kinetics without degrading sensitive functional groups .
  • Monitoring : Track progress via TLC (silica gel, UV visualization) or LC-MS to terminate reactions at peak conversion .

Basic: What spectroscopic techniques are critical for confirming structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., tetrahydrobenzo[b]thiophene methyl groups at δ 1.2–1.5 ppm) and carbon signals (amide carbonyl at ~170 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at 1680 cm⁻¹, N-H at 3300 cm⁻¹) .
  • LC-HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm mass error .
  • Melting Point Analysis : Validate crystallinity (e.g., 195–198°C for related compounds) .

Advanced: How do structural modifications at the 5-methyl position influence bioactivity?

Methodological Answer:

  • SAR Studies : Replace the 5-methyl group with ethyl or cyclohexyl substituents to assess steric/electronic effects on target binding .
  • Biological Assays : Test modified analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial screens (MIC values against S. aureus) .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with active sites, correlating substituent size with binding affinity .

Advanced: What strategies address solubility issues in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains for improved bioavailability .
  • Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration, monitored by pH-stat .

Advanced: How can computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to model ligand-receptor complexes, focusing on hydrogen bonding with trifluoromethyl groups .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability under physiological conditions .
  • QSAR Modeling : Develop regression models (e.g., PLS) correlating logP and Hammett constants with IC₅₀ values .

Advanced: How to resolve discrepancies in reported antimicrobial activity data?

Methodological Answer:

  • Assay Standardization : Use CLSI guidelines for MIC determination, ensuring consistent inoculum size and growth media .
  • Purity Verification : Re-analyze batches via HPLC (≥95% purity) to rule out impurity-driven variability .
  • Strain-Specific Testing : Compare activity across Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) models to identify spectrum limitations .

Advanced: How to design a study elucidating metabolic stability?

Methodological Answer:

  • In Vitro Microsomes : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, quantifying parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use high-resolution MS/MS (Orbitrap) to characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Notes

  • Evidence Sources : Data from synthetic protocols , biological activity , and computational methods are prioritized.

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